3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide
CAS No.:
Cat. No.: VC9079837
Molecular Formula: C18H18Cl2N4O3S
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18Cl2N4O3S |
|---|---|
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C18H18Cl2N4O3S/c1-18(2)13(10-14(19)20)15(18)16(25)23-11-4-6-12(7-5-11)28(26,27)24-17-21-8-3-9-22-17/h3-10,13,15H,1-2H3,(H,23,25)(H,21,22,24) |
| Standard InChI Key | BXRJPUFWPKJPOD-UHFFFAOYSA-N |
| SMILES | CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C=C(Cl)Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C=C(Cl)Cl)C |
Introduction
Synthesis Methods
The synthesis of complex organic molecules like 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide typically involves multi-step reactions. Common methods include:
-
Cyclopropanation Reactions: These involve the formation of the cyclopropane ring using reagents like diazo compounds.
-
Sulfamoylation: This involves attaching the sulfamoyl group to the aromatic ring, often using sulfamoyl chlorides.
-
Pyrimidine Attachment: Pyrimidine rings can be attached through nucleophilic substitution or cross-coupling reactions.
Analytical Techniques
The structure and purity of such compounds are typically confirmed using advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Helps identify functional groups.
Potential Applications
Compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: Potential as antimicrobial, antiviral, or anticancer agents.
-
Materials Science: Could be used in the development of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume